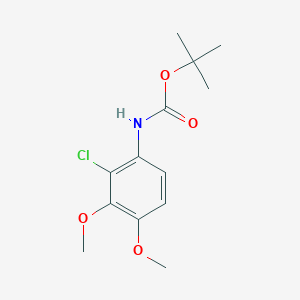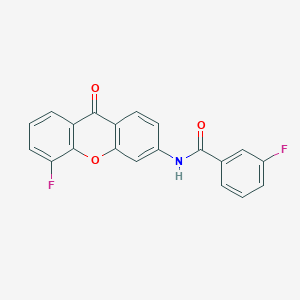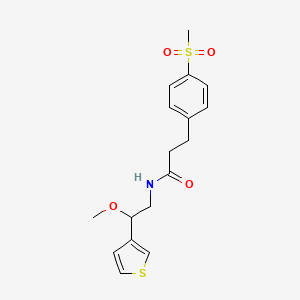
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate, also known as Ivermectin, is a medication that is used to treat parasitic infections caused by roundworms, threadworms, and other parasites. It was first discovered in 1975 and has since become an essential medication in the treatment of parasitic infections.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research has shown the importance of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate in understanding crystal structures, particularly through the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. These studies reveal how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the compound's utility in crystallography and molecular architecture (Baillargeon et al., 2017).
Organic Synthesis Techniques
The compound plays a crucial role in organic synthesis, particularly in the generation of α-aminated methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamate. This process enables the creation of functionalized carbamates, demonstrating the compound's significance in synthetic chemistry (Ortiz, Guijarro, & Yus, 1999).
Development of New Chemical Reactions
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is instrumental in developing new chemical reactions, such as the synthesis and reactions of silyl carbamates. This includes the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's role in advancing chemical reaction methodologies (Sakaitani & Ohfune, 1990).
Propriétés
IUPAC Name |
tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4/c1-13(2,3)19-12(16)15-8-6-7-9(17-4)11(18-5)10(8)14/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKGRHIOHQCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2890947.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)
![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)
![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)
![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)

